Methyl 5-bromo-2-nitrobenzoate
Overview
Description
“Methyl 5-bromo-2-nitrobenzoate” is a chemical compound with the molecular weight of 260.04 . It is used in chemical synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-bromo-2-nitrobenzoate”. The InChI code is1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-nitrobenzoate” is a solid with a melting point of 79-81 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Chemical Compounds
Hydrothermal Synthesis and Crystal Structure Analysis
In another application, Methyl 5-bromo-2-nitrobenzoate has been used in hydrothermal synthesis processes. An example is the synthesis of a new dinuclear Zn(II) complex, which was studied for its crystal structure and fluorescence properties (Ji Chang–you, 2012). This highlights its utility in material science and the study of luminescent materials.
Analytical Chemistry and Impurity Detection
In the field of analytical chemistry, this compound has been identified and quantified as a potential genotoxic impurity in pharmaceuticals (Kishore Gaddam et al., 2020). This demonstrates its importance in ensuring the safety and purity of medicinal products.
Organic Chemistry and Nitration Processes
Methyl 5-bromo-2-nitrobenzoate is also significant in the realm of organic chemistry, particularly in nitration processes. Its derivatives have been synthesized and used as building blocks for various organic assemblies, highlighting its versatility in chemical synthesis (Vasily A. Migulin, 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
Record name | Methyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-nitrobenzoate | |
CAS RN |
883554-93-6 | |
Record name | Methyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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